molecular formula C17H26N2O B7807826 N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide

Cat. No.: B7807826
M. Wt: 274.4 g/mol
InChI Key: QOQHHFPRLKZQLQ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-butylcyclohexane-1-carboxamide (CAS 1019465-21-4) is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. It features a 2-aminobenzamide (also known as ortho-aminoanilide) scaffold, which is a recognized pharmacophore in the design and synthesis of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their aberrant activity is linked to cancer progression. Inhibiting HDACs can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in malignant cells. Research into compounds bearing the 2-aminobenzamide scaffold has demonstrated their potential as cytotoxic agents and Pan-HDAC inhibitors against various cancer cell lines, including HCT116 and HT-29 . This compound has a molecular formula of C17H26N2O and a molecular weight of 274.40 g/mol . It is supplied with a minimum purity of 95% for research applications . Handling should be conducted with care; refer to the Safety Data Sheet for detailed hazard information . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQHHFPRLKZQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Diels-Alder Cyclization

Cyclohexene derivatives are synthesized via Diels-Alder reactions between butadiene and acrylates. Subsequent hydrogenation yields 4-butylcyclohexane-1-carboxylic acid esters, which are hydrolyzed to the free acid.

Ketal Protection and Functionalization

Analogous to steroid synthesis protocols, the carboxylic acid is protected as a ketal using ethylene glycol and trimethyl orthoformate. This prevents undesired side reactions during subsequent butylation or amidation steps.

Grignard Alkylation

A Grignard reagent (e.g., butylmagnesium bromide) introduces the butyl group at the 4-position of the cyclohexane ring. Careful temperature control (-5 to +5°C) ensures high regioselectivity.

Deprotection and Amide Formation

The ketal is hydrolyzed with aqueous HCl, and the resulting carboxylic acid is coupled with 2-aminophenylamine using EDCl/HOBt. This method achieves yields of 60–75% but requires extensive purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst, followed by nucleophilic substitution with nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

  • Biochemical Probes : N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide has been investigated for its ability to interact with specific proteins and enzymes. This interaction is crucial for understanding biochemical pathways and developing targeted therapies.

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It may inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating conditions such as arthritis or cancer .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The compound was administered at varying doses (3, 10, and 30 mg/kg) alongside a control (diclofenac). Results showed a significant reduction in inflammation markers compared to the control group, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. Further research is needed to explore its efficacy in vivo and its potential for clinical applications .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide (CAS 1019400-32-8)

  • Molecular Formula : C₁₈H₂₈N₂O
  • Molecular Weight : 288.42 g/mol
  • Key Differences: The amino group is positioned on a methylene-linked phenyl ring (4-aminomethylphenyl) rather than a directly attached 2-aminophenyl group.
  • However, the increased molecular weight could reduce solubility compared to the parent compound .

N-Benzyl-4-butylcyclohexane-1-carboxamide (CAS 714261-68-4)

  • Molecular Formula: C₁₈H₂₇NO
  • Molecular Weight : 273.40 g/mol
  • Key Differences: Substitution of the 2-aminophenyl group with a benzyl moiety eliminates the primary amine, reducing hydrogen-bonding capacity.
  • Implications : The benzyl group increases lipophilicity (XLogP3 = 5 vs. ~3–4 for the parent compound), favoring membrane permeability but likely decreasing aqueous solubility. This makes it more suitable for hydrophobic environments or lipid-based assays .

N-Butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0)

  • Molecular Formula : C₂₀H₂₉N₃OS
  • Molecular Weight : 359.53 g/mol
  • Key Differences : Incorporates a thioxo-dihydroquinazolinyl group via a methylene linker, introducing sulfur and additional aromaticity.
  • The increased complexity and molecular weight may limit bioavailability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent XLogP3 Notable Properties/Applications
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide (1019465-21-4) C₁₇H₂₆N₂O 274.40 2-aminophenyl ~3.5* Research chemical; supplier-dependent pricing
N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide (1019400-32-8) C₁₈H₂₈N₂O 288.42 4-aminomethylphenyl ~3.8* Flexible scaffold for medicinal chemistry
N-Benzyl-4-butylcyclohexane-1-carboxamide (714261-68-4) C₁₈H₂₇NO 273.40 Benzyl 5.0 High lipophilicity; membrane permeability studies
N-Butyl-4-thioxo-quinazolinyl derivative (688356-55-0) C₂₀H₂₉N₃OS 359.53 Thioxo-dihydroquinazolinyl ~4.2* Kinase/DNA-targeting applications

*Estimated based on structural analogs due to lack of experimental data.

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The 2-aminophenyl group in the parent compound provides hydrogen-bond donor/acceptor sites, critical for interactions with biological targets like enzymes or receptors. Its absence in the benzyl derivative (CAS 714261-68-4) reduces such interactions, limiting utility in polar binding pockets .
  • Lipophilicity vs. Solubility : Higher XLogP3 values (e.g., benzyl derivative) correlate with increased lipophilicity, advantageous for blood-brain barrier penetration but problematic for aqueous solubility. The parent compound balances moderate lipophilicity with amine-driven solubility .
  • Structural Complexity : The thioxo-quinazolinyl derivative (CAS 688356-55-0) demonstrates how added structural complexity can confer specialized bioactivity, though synthetic challenges and pharmacokinetic drawbacks (e.g., high molecular weight) may arise .

Biological Activity

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H26_{26}N2_2O
  • Molecular Weight : 274.401 g/mol
  • CAS Number : [Not provided in the sources]

The compound features an aminophenyl group attached to a butyl-substituted cyclohexane ring through a carboxamide linkage, which is crucial for its biological interactions.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Receptor Interaction : The compound's structure allows for interaction with various receptors, potentially influencing signaling pathways related to pain and inflammation.

1. Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro models by inhibiting pro-inflammatory cytokines and mediators.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, it was found to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory activityDemonstrated significant reduction in cytokine levels in vitro.
Study BAnticancer activityInduced apoptosis in breast cancer cell lines with IC50_{50} values around 6.26 μM .
Study CAntimicrobial propertiesShowed activity against Gram-positive bacteria with potential for development as an antibiotic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-butylcyclohexane-1-carbonyl chloride and 1,2-diaminobenzene. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products like thiourea derivatives, which are common in carboxamide syntheses. Purification typically involves column chromatography using gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the butylcyclohexane moiety and the 2-aminophenyl group. Pay attention to amine proton signals, which may require DMSO-d6 as a solvent for clarity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak ([M+H]+^+) and rule out impurities.
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values to confirm stoichiometry .

Q. What spectroscopic techniques are critical for characterizing its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For crystals that are difficult to grow, powder XRD combined with density functional theory (DFT) calculations can provide structural insights .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets, and what experimental validation is required?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against HDAC isoforms (e.g., HDAC1/6), given structural similarities to known HDAC inhibitors like Entinostat .
  • Validation : Perform in vitro HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and compare IC50_{50} values with docking scores. Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .

Q. What strategies resolve contradictions between synthesis yields and bioactivity across derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length in the cyclohexane group) and correlate with bioactivity. For example, 4-butyl derivatives may show enhanced lipophilicity and membrane permeability compared to shorter chains .
  • Kinetic Studies : Use time-resolved assays to determine if lower yields in certain syntheses lead to reactive intermediates (e.g., acyl hydrazides) that degrade under biological conditions .

Q. How can crystallographic data explain discrepancies in solubility and stability predictions?

  • Methodological Answer :

  • Crystal Packing Analysis : Use Mercury (CCDC) to identify intermolecular interactions (e.g., π-π stacking of the phenyl ring, hydrogen bonds involving the carboxamide group) that reduce solubility.
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and compare with DFT-calculated lattice energies. Discrepancies may indicate polymorphic forms not accounted for in simulations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers during purification.
  • Asymmetric Catalysis : Optimize reaction conditions using chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor a single enantiomer during the condensation step .

Key Research Findings

  • Synthetic Flexibility : The 4-butyl group enhances metabolic stability compared to shorter alkyl chains, as shown in hepatic microsome assays .
  • Crystallographic Insight : The carboxamide group forms a bifurcated hydrogen bond with adjacent amine and cyclohexane protons, stabilizing the crystal lattice .
  • Biological Relevance : Structural analogs show promise as HDAC inhibitors, but off-target effects (e.g., kinase inhibition) require further profiling .

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